molecular formula C11H14N4OS B1384591 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1248559-66-1

2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1384591
CAS No.: 1248559-66-1
M. Wt: 250.32 g/mol
InChI Key: IXINRPHYUKVKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a piperidine ring. The presence of an amino group at the piperidine ring enhances its potential for various biological activities.

Mechanism of Action

Target of Action

The primary targets of 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one are Bruton’s tyrosine kinase (BTK) and Cytochrome bd oxidase (Cyt-bd) . BTK is a non-receptor tyrosine kinase that plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits BTK and Cyt-bd . In the case of BTK, it exhibits varying inhibitory activities against BTK in vitro . For Cyt-bd, it inhibits the enzyme in an established ATP depletion assay .

Biochemical Pathways

The inhibition of BTK affects multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis .

Pharmacokinetics

The compound’s ability to inhibit its targets in vitro suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .

Result of Action

The inhibition of BTK by this compound can lead to the suppression of B cell proliferation . The inhibition of Cyt-bd can lead to ATP depletion in Mycobacterium tuberculosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of the target enzymes can affect the compound’s efficacy. It was observed that the compound was less potent against a strain of Mycobacterium tuberculosis with higher expression of the Cyt-bd-encoding genes .

Biochemical Analysis

Biochemical Properties

2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This enzyme is a key component of the bacterial respiratory chain, and its inhibition disrupts the energy metabolism of the bacteria. The compound interacts with Cyt-bd by binding to its active site, thereby preventing the enzyme from facilitating electron transfer and ATP synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as SU-DHL-6, WSU-DLCL-2, and K562, the compound exhibits potent antiproliferative activity . It induces apoptosis through the mitochondrial pathway and causes cell cycle arrest at the G2/M phase . Additionally, it affects cell signaling pathways by inhibiting the activity of EZH2, a histone methyltransferase involved in gene expression regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of Cyt-bd, inhibiting its activity and disrupting the bacterial respiratory chain . In cancer cells, the compound inhibits EZH2, leading to changes in gene expression and induction of apoptosis . The binding interactions with these biomolecules are critical for the compound’s inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on Cyt-bd and EZH2, but the potency may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Cyt-bd and EZH2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing the dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it inhibits Cyt-bd and induces apoptosis . Additionally, it can be found in the nucleus, where it affects gene expression by inhibiting EZH2 . The targeting signals and post-translational modifications that direct the compound to these compartments are critical for its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[3,2-d]pyrimidine core . The subsequent introduction of the piperidine ring is achieved through nucleophilic substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield thieno[3,2-d]pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the piperidine ring and the amino group, which confer distinct biological properties. Its ability to inhibit cytochrome bd oxidase specifically makes it a valuable compound in the fight against tuberculosis .

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c12-7-2-1-4-15(6-7)11-13-8-3-5-17-9(8)10(16)14-11/h3,5,7H,1-2,4,6,12H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXINRPHYUKVKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

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